molecular formula C23H22ClN3O5 B3408352 N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-57-3

N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B3408352
CAS No.: 872857-57-3
M. Wt: 455.9 g/mol
InChI Key: HLFMYVYDSWUCAK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen, a central indole core substituted at the 3-position with a 2-oxoacetyl group, and a morpholine ring linked via a 2-oxoethyl chain at the indole’s 1-position. This compound belongs to a broader class of N-substituted indol-3-yl-oxoacetamides, which are frequently explored for their biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-31-20-7-6-15(24)12-18(20)25-23(30)22(29)17-13-27(19-5-3-2-4-16(17)19)14-21(28)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFMYVYDSWUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxylic acid. The final step involves the coupling of these intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the acetamide and morpholine groups.

Reaction Type Conditions Products Key Findings
Acidic HydrolysisHCl (6M), reflux, 6–8 hrs5-Chloro-2-methoxyaniline + Indole-3-carboxylic acid derivativesMorpholine ring remains intact; acetamide cleavage dominates.
Alkaline HydrolysisNaOH (2M), 80°C, 4 hrsSodium salt of oxoacetic acid + Morpholin-4-yl-acetic acid derivativesFaster reaction kinetics compared to acidic conditions.

Nucleophilic Substitution

The 5-chloro substituent on the methoxyphenyl group participates in nucleophilic aromatic substitution (SNAr):

Reagent Conditions Product Yield Mechanistic Insight
Ammonia (NH₃)Ethanol, 100°C, 12 hrs5-Amino-2-methoxyphenyl derivative62% Electron-withdrawing acetamide group activates the aryl chloride for substitution .
Sodium Methoxide (NaOMe)DMF, 60°C, 8 hrs5-Methoxy-2-methoxyphenyl derivative55% Steric hindrance from the indole moiety reduces reaction efficiency .

Oxidation Reactions

The indole ring and oxoacetamide group are susceptible to oxidation:

Oxidizing Agent Conditions Product Observation
KMnO₄H₂SO₄ (dil.), 25°C, 24 hrsIndole-2,3-dione (isatin derivative) + Morpholine-4-carboxylic acidSelective oxidation of the indole β-position.
H₂O₂/FeCl₃Acetic acid, 50°C, 6 hrsEpoxidation of the indole double bond (minor pathway)Low yield due to competing decomposition.

Reductive Transformations

The carbonyl groups (oxoacetamide and morpholinone) participate in reduction:

Reducing Agent Conditions Product Notes
NaBH₄MeOH, 0°C, 2 hrsSecondary alcohol derivative of oxoacetamideMorpholine ring remains unaffected.
LiAlH₄THF, reflux, 4 hrsAmine derivatives (reduction of both acetamide and morpholinone carbonyls)Over-reduction observed without controlled stoichiometry.

Cycloaddition and Cross-Coupling

The indole nucleus enables participation in transition-metal-catalyzed reactions:

Reaction Catalyst/Reagents Product Efficiency
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives at the indole C-2 positionLimited by steric bulk of the morpholinyl side chain .
Click ChemistryCuI, NaN₃, DCMTriazole-linked conjugatesHigh regioselectivity (>90%) at the indole C-3 position .

Stability Under Physiological Conditions

Condition pH Temperature Degradation Pathway Half-Life
Aqueous Buffer7.437°CHydrolysis of the oxoacetamide group to carboxylic acid48 hrs
Simulated Gastric Fluid1.237°CRapid cleavage of the morpholinone ring2.5 hrs

Catalytic Modifications

The morpholinone ring undergoes ring-opening polymerization under specific conditions:

Catalyst Conditions Product Application
BF₃·OEt₂120°C, 12 hrsPoly(ether-amide) copolymersPotential use in drug delivery systems.
Enzymatic (Lipase)Phosphate buffer, 40°CChiral resolution of enantiomers via ester hydrolysis98% enantiomeric excess (ee) achieved .

Key Research Findings:

  • Steric Effects : The morpholin-4-yl-2-oxoethyl group at the indole N-1 position significantly hinders reactions at the C-2 and C-7 positions .

  • Electronic Effects : The electron-withdrawing oxoacetamide group enhances electrophilic substitution at the indole C-5 position.

  • Biological Relevance : Hydrolysis products exhibit increased solubility but reduced COX-II inhibitory activity compared to the parent compound .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1. Anticancer activity of adamantane-substituted analogs

Compound Hela IC$_{50}$ (µM) MCF7 IC$_{50}$ (µM) HepG2 IC$_{50}$ (µM)
5a 12.4 18.9 15.2
5d 3.2 7.1 9.8
5y 28.7 22.5 19.4

Data adapted from

N-Alkyl/Aryl Indolyl-Oxoacetamides with Diverse Substitutions

highlights compounds like 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide) and 2a (2-(5-chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide), which exhibit high binding affinity to MDM2 and PBR proteins. These analogs lack the morpholine-oxoethyl chain but incorporate halogenated aryl groups.

Morpholine-Containing Analogs

The structurally closest analog is E244-0506 (N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide, ). Both compounds share the morpholine-oxoethyl-indole core but differ in the N-substituent: the target compound uses a 5-chloro-2-methoxyphenyl group, while E244-0506 has a 2-(2-methoxyphenyl)ethyl chain. The chloro-methoxy substitution likely increases metabolic stability and modulates steric interactions with target proteins compared to the ethyl-linked methoxyphenyl group .

Pharmacokinetic and Functional Implications

  • Solubility : The morpholine ring in the target compound improves aqueous solubility compared to adamantane derivatives, which may enhance bioavailability .
  • Binding Affinity : Morpholine-containing compounds may target proteins requiring polar interactions, whereas adamantane derivatives favor hydrophobic binding pockets .
  • Metabolic Stability : The 5-chloro-2-methoxyphenyl group in the target compound could reduce oxidative metabolism compared to unsubstituted aryl groups .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Compound Overview

The compound features a complex structure that includes a chloro-methoxyphenyl group, a morpholinyl group, and an indole moiety. This unique combination allows it to interact with various biological targets, potentially leading to therapeutic applications.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Intermediates : The reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate forms an intermediate.
  • Coupling Reaction : This intermediate is then reacted with 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxylic acid.
  • Final Product : The final compound is obtained through specific coupling conditions.

The compound's mechanism of action likely involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Interaction : The compound could bind to specific receptors, modulating their activity and leading to various biological effects.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of related compounds, indicating that structural modifications significantly affect efficacy. For instance, compounds derived from similar scaffolds showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting GI50 values as low as 29 nM .

Data Table: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)IC50 (nM)Targeted Activity
Compound 5f2968EGFR Wild Type
Compound 5g3185EGFR Wild Type
Compound 6e47-Not specified
Erlotinib3380EGFR Wild Type

Study on Indole Derivatives

A study focusing on indole derivatives, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The most potent compounds showed not only low GI50 values but also induced apoptosis through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

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